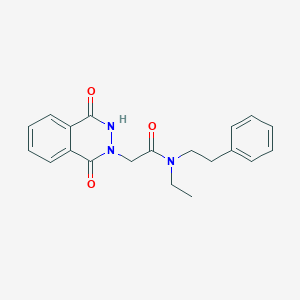![molecular formula C25H26N4O2 B7551151 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7551151.png)
1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone, also known as EIP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule has a unique chemical structure that allows it to interact with various biological pathways, making it a valuable tool for investigating complex physiological processes.
作用机制
The mechanism of action of 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone involves its ability to interact with various biological pathways, including the serotonin and dopamine receptors, as well as the p53 pathway. By modulating these pathways, 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone can affect cell signaling, gene expression, and apoptosis.
Biochemical and Physiological Effects:
1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the induction of apoptosis. Additionally, 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
One of the main advantages of using 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone in lab experiments is its ability to selectively target specific biological pathways, making it a valuable tool for investigating complex physiological processes. Additionally, 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds that may have harmful side effects.
However, one of the limitations of using 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone in lab experiments is its relatively high cost and limited availability. Additionally, 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone may have off-target effects that could interfere with the interpretation of experimental results.
未来方向
There are several future directions for the use of 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone in scientific research. One potential direction is the development of new drugs for the treatment of neurological disorders, such as depression and schizophrenia. Another potential direction is the development of new anticancer drugs that can selectively target cancer cells while sparing normal cells.
Additionally, future research could investigate the potential use of 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone in other areas of medicine, such as cardiovascular disease and diabetes. Overall, the unique chemical structure and biological properties of 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone make it a valuable tool for investigating complex physiological processes and developing new therapeutic agents.
合成方法
The synthesis of 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone involves several steps, including the condensation of 1-ethylindole-2-carboxylic acid with piperazine, followed by the addition of 1H-indole-3-carboxaldehyde. The final product is obtained through purification and isolation techniques, such as column chromatography.
科学研究应用
1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone has been used in various scientific research applications, including neuroscience, cancer biology, and pharmacology. In neuroscience, 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone has been shown to modulate the activity of certain neurotransmitter receptors, such as the serotonin and dopamine receptors. This property makes it a potential candidate for the development of new drugs for the treatment of neurological disorders, such as depression and schizophrenia.
In cancer biology, 1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This property makes it a potential candidate for the development of new anticancer drugs.
属性
IUPAC Name |
1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-2-29-22-10-6-3-7-18(22)15-23(29)25(31)28-13-11-27(12-14-28)24(30)16-19-17-26-21-9-5-4-8-20(19)21/h3-10,15,17,26H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQINCXHPWQCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[2-[4-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551071.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B7551077.png)
![Methyl 2-[[2-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551092.png)
![N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-[(1,3-dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B7551096.png)
![2-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7551097.png)
![4-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7551103.png)
![1-(2-Methylmorpholin-4-yl)-2-[3-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]-2,2-dioxo-2lambda6,1,3-benzothiadiazol-1-yl]ethanone](/img/structure/B7551111.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7551135.png)
![(4-Cyclopentylpiperazin-1-yl)-[1-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]methanone](/img/structure/B7551140.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7551144.png)
![3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551156.png)

![1-(4-fluorophenyl)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-3-(3-methylphenyl)pyrazole-4-carboxamide](/img/structure/B7551166.png)
![N-[3-[(3-carbamoylphenyl)methylcarbamoyl]phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7551173.png)